Ethyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate
Description
This compound features a chromeno[8,7-e][1,3]oxazin core fused with a tetrahydrothiophene sulfone moiety and an ethyl benzoate ester substituent. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic frameworks .
Properties
IUPAC Name |
ethyl 4-[[9-(1,1-dioxothiolan-3-yl)-2-methyl-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO8S/c1-3-31-25(28)16-4-6-18(7-5-16)34-23-15(2)33-24-19(22(23)27)8-9-21-20(24)12-26(14-32-21)17-10-11-35(29,30)13-17/h4-9,17H,3,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXRHXDDYXFDDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)C5CCS(=O)(=O)C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells. The GIRK1/2 channel subtype is the most common within the brain.
Mode of Action
The compound acts as a GIRK1/2 activator . It interacts with these channels, leading to their activation. This activation results in changes in cell excitability.
Biochemical Pathways
The activation of GIRK channels affects various physiological processes and potential targets for numerous indications. These include pain perception, epilepsy, reward/addiction, and anxiety.
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator. It also exhibits improved metabolic stability over the prototypical urea-based compounds. This suggests that the compound has favorable ADME properties, which could impact its bioavailability.
Biological Activity
Ethyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a complex organic compound with potential biological activities. This article summarizes the existing research on its biological properties, including anticancer activity and interaction with various biological targets.
Chemical Structure and Properties
The compound features a unique structure that combines a benzoate moiety with a tetrahydrothiophene ring and a chromeno[8,7-e][1,3]oxazine core. Its molecular formula can be represented as:
This structure is significant as it may influence the compound's interaction with biological systems and its pharmacological profile.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds similar in structure to this compound. For instance, molecular docking studies have indicated that compounds with similar scaffolds exhibit inhibitory effects on key enzymes involved in cancer cell proliferation, such as EGFR tyrosine kinase .
In vitro studies have demonstrated that derivatives of tetrahydrothiophene compounds can induce apoptosis in cancer cell lines (e.g., HT29 and DU145), suggesting a potential mechanism for their anticancer activity .
The proposed mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation. The interaction with EGFR has been particularly noted as a significant pathway through which these compounds exert their effects.
Case Studies
Case Study 1: Anticancer Activity Assessment
A study conducted on a related compound demonstrated significant cytotoxicity against human colon cancer cells (HT29). The MTT assay revealed an IC50 value comparable to established anticancer drugs. The study highlighted the importance of the tetrahydrothiophene moiety in enhancing the biological activity of these compounds.
Case Study 2: Molecular Docking Analysis
Molecular docking simulations were performed to understand the binding affinity of this compound with EGFR. The results indicated a strong binding affinity due to multiple hydrogen bonds formed between the compound and key residues in the active site of EGFR .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Chromeno-Oxazin Core
Ethyl 4-((9-(2,4-Dimethoxyphenyl)-4-Oxo-4,8,9,10-Tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)Oxy)Benzoate ()
- Structural Differences : Replaces the tetrahydrothiophene sulfone with a 2,4-dimethoxyphenyl group and uses a methyl ester instead of ethyl.
Ethyl 4-(4-Methoxybenzyl)-2,5,7,8-Tetramethyl-3-Oxo-3,4-Dihydro-2H-Benzo[b][1,4]oxazine-2-Carboxylate ()
- Structural Differences : A simpler benzo[b][1,4]oxazine scaffold with a p-methoxybenzyl substituent and tetramethyl groups.
- Implications: The absence of the fused chromeno-oxazin system limits conformational rigidity, which may reduce target specificity compared to the target compound .
Ethyl Benzoate Derivatives with Heteroaromatic Substituents ()
Compounds such as I-6230 (pyridazinyl), I-6273 (methylisoxazolyl), and I-6473 (3-methylisoxazolyl phenethoxy) share the ethyl benzoate backbone but differ in aromatic substituents:
Benzo[b][1,4]oxazin-3(4H)-One Analogues ()
Examples include 22m and 22n , which feature acylpiperazine side chains:
Key Observations :
- Ester Groups : Ethyl esters (target, I-6473, 22m) offer higher lipophilicity than methyl (), impacting membrane permeability.
- Polar Groups : Sulfone (target) > methoxy () > isoxazole (I-6473) in polarity, suggesting gradations in solubility.
- Synthesis : The target compound’s synthesis likely parallels ’s phase-transfer alkylation but requires sulfone introduction via oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
